(1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenenaphthalene-1,2-diyl] bis(4-methylbenzenesulfonate)
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Overview
Description
1-[(E)-[(2-{N’-[(E)-{2-[(4-METHYLBENZENESULFONYL)OXY]NAPHTHALEN-1-YL}METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-METHYLBENZENE-1-SULFONATE is a complex organic compound that features multiple functional groups, including sulfonate, hydrazinecarbonyl, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. The general synthetic route might include:
Formation of the naphthalene core: This could involve Friedel-Crafts alkylation or acylation reactions.
Introduction of the sulfonate group: This might be achieved through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Formation of the hydrazinecarbonyl group: This could involve the reaction of hydrazine with a carbonyl-containing compound.
Final assembly: The final steps would involve coupling the various fragments together, possibly using condensation reactions or other coupling methodologies.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Optimization of reaction conditions: Temperature, solvent, and catalyst selection.
Scale-up considerations: Ensuring that the reactions can be performed on a large scale without significant loss of efficiency.
Purification techniques: Use of crystallization, chromatography, or other methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[(2-{N’-[(E)-{2-[(4-METHYLBENZENESULFONYL)OXY]NAPHTHALEN-1-YL}METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-METHYLBENZENE-1-SULFONATE can undergo various types of chemical reactions, including:
Oxidation: The naphthalene and hydrazine moieties can be oxidized under appropriate conditions.
Reduction: The carbonyl and imine groups can be reduced to their corresponding alcohols and amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions used but might include:
Oxidation products: Naphthoquinones, sulfonic acids.
Reduction products: Amines, alcohols.
Substitution products: Sulfonamides, ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, derivatives of this compound might be studied for their potential biological activity. For example, compounds with hydrazinecarbonyl groups are often investigated for their potential as enzyme inhibitors.
Medicine
In medicine, this compound or its derivatives might be explored for their potential therapeutic applications. For example, sulfonate-containing compounds are often studied for their anti-inflammatory and antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its complex structure and multiple functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example:
Enzyme inhibition: If the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing the substrate from binding.
Antimicrobial activity: If the compound has antimicrobial properties, it might disrupt the cell membrane of the microorganism, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1-[(E)-[(2-{N’-[(E)-{2-[(4-METHYLBENZENESULFONYL)OXY]NAPHTHALEN-1-YL}METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-METHYLBENZENE-1-SULFONATE: This compound is unique due to its specific combination of functional groups and its complex structure.
Other sulfonate-containing compounds: These might include compounds like tosylates or mesylates, which are commonly used in organic synthesis.
Other hydrazinecarbonyl-containing compounds: These might include hydrazones or hydrazides, which are often studied for their biological activity.
Uniqueness
The uniqueness of 1-[(E)-[(2-{N’-[(E)-{2-[(4-METHYLBENZENESULFONYL)OXY]NAPHTHALEN-1-YL}METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-METHYLBENZENE-1-SULFONATE lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C39H32N4O8S2 |
---|---|
Molecular Weight |
748.8 g/mol |
IUPAC Name |
[1-[(E)-[[3-[(2E)-2-[[2-(4-methylphenyl)sulfonyloxynaphthalen-1-yl]methylidene]hydrazinyl]-3-oxopropanoyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C39H32N4O8S2/c1-26-11-17-30(18-12-26)52(46,47)50-36-21-15-28-7-3-5-9-32(28)34(36)24-40-42-38(44)23-39(45)43-41-25-35-33-10-6-4-8-29(33)16-22-37(35)51-53(48,49)31-19-13-27(2)14-20-31/h3-22,24-25H,23H2,1-2H3,(H,42,44)(H,43,45)/b40-24+,41-25+ |
InChI Key |
UIOMGZWZVTWVEB-FQMUTUERSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)CC(=O)N/N=C/C4=C(C=CC5=CC=CC=C45)OS(=O)(=O)C6=CC=C(C=C6)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)CC(=O)NN=CC4=C(C=CC5=CC=CC=C54)OS(=O)(=O)C6=CC=C(C=C6)C |
Origin of Product |
United States |
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